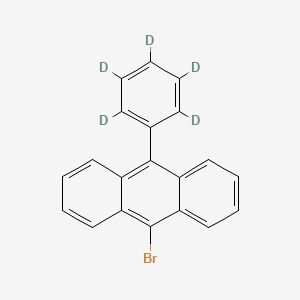

9-Bromoanthracene-10-Benzene-D5

Description

Significance of Polycyclic Aromatic Hydrocarbon (PAH) Derivatives in Contemporary Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. While the parent compounds are subjects of significant environmental and toxicological study, their derivatives are foundational to various areas of contemporary chemistry. The extended π-conjugated systems of PAHs give rise to unique electronic and photophysical properties, making them ideal candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The chemical modification of the basic PAH structure allows for the fine-tuning of these properties to meet specific performance criteria.

Strategic Importance of Anthracene (B1667546) Functionalization for Tailored Chemical Properties and Reactivity

Anthracene, a three-ring PAH, is a particularly important scaffold in the development of new materials. Its derivatives are known for their high fluorescence quantum yields and charge carrier mobility. The functionalization of the anthracene core at various positions, such as the 9 and 10 positions, allows for the attachment of different chemical groups that can alter the molecule's electronic properties, solubility, and solid-state packing. This targeted modification is crucial for creating materials with enhanced stability, efficiency, and processability for use in electronic devices and as chemical sensors. For example, attaching bulky substituents can prevent intermolecular aggregation, which often quenches fluorescence in the solid state, leading to more efficient emissive materials for OLEDs.

Role of Deuterium (B1214612) Labeling in Mechanistic Elucidation and Advanced Spectroscopic Probes

Isotopic labeling, the replacement of an atom with one of its isotopes, is a powerful technique in chemical research. Deuterium (²H or D), a stable isotope of hydrogen, is particularly useful. The mass difference between hydrogen and deuterium, while chemically subtle, leads to a significant difference in the vibrational frequencies of their respective chemical bonds. This difference gives rise to the kinetic isotope effect (KIE), where the rate of a reaction involving the breaking of a C-H bond is typically faster than that of an analogous C-D bond. libretexts.orgprinceton.edu Measuring the KIE can provide invaluable insight into the rate-determining step of a reaction mechanism.

Furthermore, deuterated compounds are extensively used as internal standards in mass spectrometry (MS). researchgate.netlcms.cz Since a deuterated molecule has a higher mass than its non-deuterated counterpart, it can be easily distinguished by the mass spectrometer. By adding a known amount of a deuterated standard to a sample, the concentration of the non-deuterated analyte can be determined with high accuracy and precision, correcting for variations in sample preparation and instrument response. lcms.cz

Contextualizing 9-Bromoanthracene-10-Benzene-D5 within Modern Organic and Materials Science Research

This compound, also known as 9-Bromo-10-(phenyl-d5)anthracene, is a specialized molecule that embodies the principles of both anthracene functionalization and isotopic labeling. Its structure consists of an anthracene core functionalized with a bromine atom at the 9-position and a deuterated phenyl group at the 10-position. This compound is a derivative of 9-bromo-10-phenylanthracene (B179275), a molecule of interest in organic electronics.

The synthesis of this deuterated compound typically involves a Suzuki coupling reaction between a suitable anthracene precursor and deuterated phenylboronic acid, allowing for the precise introduction of the deuterium atoms onto the phenyl ring. isotope.com

The primary applications of this compound fall into two main categories:

Mechanistic Studies: The presence of the deuterated phenyl group allows this compound to be used in studies of the kinetic isotope effect. By comparing the reaction rates and pathways of this molecule to its non-deuterated analog, researchers can probe the mechanisms of degradation or transformation of 9-bromo-10-phenylanthracene-based materials, which is crucial for understanding and improving the operational stability of OLEDs.

Analytical Standards: In mass spectrometry-based analysis, this compound serves as an ideal internal standard for the quantification of 9-bromo-10-phenylanthracene and related compounds in complex matrices. isotope.com Its chemical behavior is nearly identical to the analyte, but its distinct mass allows for precise and accurate measurement.

The development and application of molecules like this compound are indicative of the sophisticated molecular engineering required to advance modern materials science. The ability to synthesize such precisely labeled, functionalized PAHs is a testament to the progress in organic chemistry and is a key enabler for the development of next-generation organic electronic devices and for conducting detailed mechanistic investigations.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H13Br |

|---|---|

Molecular Weight |

338.3 g/mol |

IUPAC Name |

9-bromo-10-(2,3,4,5,6-pentadeuteriophenyl)anthracene |

InChI |

InChI=1S/C20H13Br/c21-20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13H/i1D,2D,3D,8D,9D |

InChI Key |

WHGGVVHVBFMGSG-NWCULCSXSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Bromoarylanthracenes

Foundational Synthetic Routes to Bromoanthracene Derivatives

The synthesis of the bromoanthracene scaffold is a critical first step, for which several reliable methods have been established.

Selective Bromination Strategies for Anthracene (B1667546) Systems

The direct bromination of anthracene is a common approach to introduce bromine atoms onto the aromatic core. The reactivity of the anthracene system, particularly at the 9 and 10 positions, makes these sites susceptible to electrophilic attack.

One straightforward method involves the reaction of anthracene with N-bromosuccinimide (NBS) in a solvent like chloroform. This reaction is typically performed in the dark to prevent radical side reactions and is stirred for an extended period to ensure completion. The resulting 9-bromoanthracene (B49045) can then be isolated and purified through recrystallization. For the synthesis of 9,10-dibromoanthracene (B139309), anthracene can be treated with bromine in carbon tetrachloride. orgsyn.org This reaction proceeds in the cold, with vigorous stirring to manage the separation of the sparingly soluble product. orgsyn.org

Researchers have also developed regio- and stereoselective bromination methods for creating highly brominated anthracene derivatives. beilstein-journals.orgnih.gov For instance, the bromination of 9,10-dibromoanthracene can yield hexabromides, which serve as valuable precursors for further functionalization. beilstein-journals.orgnih.gov The conditions for these reactions, including the choice of solvent and the presence or absence of a catalyst, are crucial for achieving the desired selectivity. nih.gov

Table 1: Selective Bromination of Anthracene

| Starting Material | Reagent(s) | Product | Yield | Reference(s) |

| Anthracene | N-Bromosuccinimide (NBS), Chloroform | 9-Bromoanthracene | 66.3% | |

| Anthracene (80-85% purity) | Bromine, Carbon Tetrachloride | 9,10-Dibromoanthracene | 83-88% | orgsyn.org |

| 9,10-Dibromoanthracene | Bromine, Carbon Tetrachloride | 1,2,3,4,9,10-Hexabromo-1,2,3,4-tetrahydroanthracene | 95% | nih.gov |

| 9,10-Dibromoanthracene | Bromine, Chloroform, Sun lamp irradiation | 1,2,3,4,9,10-Hexabromo-1,2,3,4-tetrahydroanthracene (diastereomers) | 73%, 8%, 5% | nih.gov |

Palladium-Catalyzed Cross-Coupling Approaches for Arylation at the Anthracene Core

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of aryl groups onto the anthracene skeleton. The Suzuki-Miyaura cross-coupling reaction is a prominent example.

In the synthesis of 9-(phenyl-d5)anthracene, 9-bromoanthracene is reacted with phenylboronic acid-d5 in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate. The reaction is typically carried out under an inert atmosphere in a solvent mixture like ethanol/toluene and refluxed for an extended period. This method allows for the direct installation of a deuterated phenyl ring onto the anthracene core.

More broadly, palladium catalysis has been employed for the direct C-H bond arylation of polycyclic aromatic hydrocarbons (PAHs) with arylboroxins. capes.gov.brnagoya-u.ac.jpacs.org This approach, often utilizing a Pd(OAc)₂/o-chloranil catalytic system, can selectively arylate PAHs at the K-region. capes.gov.brnagoya-u.ac.jpacs.org Furthermore, advancements in palladium catalysis have enabled the direct arylation of simple arenes, providing versatile routes to biaryl molecules. rsc.org These methods are crucial for constructing complex aryl-substituted anthracenes, which can then be subjected to deuteration.

Advanced Deuteration Techniques for Aromatic Systems

The introduction of deuterium (B1214612) into aromatic systems with high precision is essential for various applications. Advanced techniques have been developed to achieve site-selective deuteration.

Site-Selective Deuterium Incorporation via Hydrogen Isotope Exchange (HIE) Methods

Hydrogen Isotope Exchange (HIE) is a key strategy for replacing protium (B1232500) (¹H) with deuterium (²H) in a molecule. acs.org This process can be facilitated by various catalysts and offers a direct way to install deuterium without the need for pre-functionalization of the target molecule. acs.org

HIE reactions can occur in the presence of a suitable deuterium source, such as heavy water (D₂O) or deuterium gas (D₂), and can be catalyzed by acids, bases, or transition metals. wikipedia.org The choice of catalyst and reaction conditions determines the selectivity and efficiency of the deuterium incorporation.

Transition metal catalysis has become a cornerstone of modern HIE methods, enabling the activation of otherwise inert C-H bonds for deuteration. acs.orgchemrxiv.org Various transition metals, including iridium, ruthenium, and palladium, have been shown to be effective catalysts for this transformation. nih.govnih.govthieme-connect.com

Iridium catalysts, such as Crabtree's catalyst, are known to facilitate HIE via reversible oxidative addition, typically using D₂ gas as the deuterium source. thieme-connect.com Ruthenium nanocatalysts have also been employed for HIE, demonstrating the ability to label complex molecules containing N-heterocycles. nih.gov

Palladium-catalyzed HIE has emerged as a versatile method for the deuteration of arenes. acs.orgchemrxiv.org These reactions often utilize deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. researchgate.net For example, a palladium-catalyzed deuteration of aryl halides with D₂O has been developed, showcasing high functional group tolerance. researchgate.net Furthermore, the use of transient directing groups in palladium-catalyzed HIE allows for the selective ortho-deuteration of aromatic aldehydes. acs.org

Table 2: Transition Metal-Catalyzed C-H Deuteration

| Catalyst System | Substrate Type | Deuterium Source | Key Feature(s) | Reference(s) |

| Iridium(I) N-heterocyclic carbene/phosphine (B1218219) complex | Quinoline N-oxides | D₂O | High selectivity at the C8 position, low catalyst loading. | strath.ac.uk |

| Ruthenium Nanoparticles | N-Heterocycles | D₂ gas | High deuterium incorporation, applicable to complex molecules. | nih.gov |

| Palladium(II) acetate (B1210297) with a transient directing group | Aromatic aldehydes | D₂O | Ortho-selective deuteration. | acs.org |

| Rhodium species | N-heterocyclic scaffolds | D₂O | Efficient C(sp²)-H deuteration at lower temperatures. | acs.org |

| Palladium catalyst | Aryl halides | D₂O | High functional group tolerance, suitable for late-stage deuteration. | researchgate.net |

Electrochemical dehalogenative deuteration has gained traction as an environmentally friendly and efficient method for site-selective deuterium incorporation. xmu.edu.cnchinesechemsoc.orgchinesechemsoc.org This technique avoids the use of transition metal catalysts and toxic deuterated reagents often employed in traditional methods. xmu.edu.cn

The process typically involves the electrochemical reduction of an aryl halide at a cathode in the presence of a deuterium source, most commonly heavy water (D₂O). xmu.edu.cnchinesechemsoc.org This method has been successfully applied to a variety of (hetero)aryl halides, proceeding smoothly at room temperature without the need for external reductants. chinesechemsoc.org The use of D₂O as the sole deuterium source makes this a cost-effective and sustainable approach. chinesechemsoc.org

Recent advancements have further expanded the scope and applicability of this method. For instance, palladium-catalyzed electrochemical dehalogenation deuteration has been reported, offering a broad substrate scope and high functional group tolerance. xmu.edu.cn Additionally, strategies utilizing sacrificial anodes and different cathode materials, such as copper nanowire arrays, have been explored to enhance the efficiency of the deuteration process. xmu.edu.cn

Strategies for Deuterated Phenyl Group Introduction at the Anthracene Core

The creation of a carbon-carbon bond between an anthracene core and a deuterated phenyl group is a pivotal step in the synthesis of compounds like 9-Bromoanthracene-10-Benzene-D5. This can be accomplished through several synthetic routes, with the Suzuki-Miyaura coupling being a prominent and versatile method.

The Suzuki-Miyaura cross-coupling reaction stands out as a highly effective and widely used method for forming C-C bonds between aryl halides and arylboronic acids. kashanu.ac.ir In the context of synthesizing deuterated bromoarylanthracenes, this reaction typically involves the coupling of a bromoanthracene derivative with a deuterated phenylboronic acid in the presence of a palladium catalyst and a base. nih.govlookchem.com

A general synthetic pathway to this compound illustrates this strategy. The process often commences with the synthesis of 9-bromoanthracene from anthracene using a brominating agent like N-bromosuccinimide (NBS). rsc.org Subsequently, a Suzuki-Miyaura coupling is performed between the 9-bromoanthracene and a deuterated phenylboronic acid, such as phenylboronic acid-d5, to yield 9-(phenyl-d5)anthracene. The final step involves the selective bromination of the 10-position of the 9-(phenyl-d5)anthracene, again using NBS, to afford the target compound, 9-Bromo-10-(phenyl-d5)anthracene.

The efficiency of the Suzuki-Miyaura reaction is influenced by several factors, including the choice of catalyst, base, and solvent. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly employed catalyst, often in conjunction with a base such as potassium carbonate (K₂CO₃) in a mixed solvent system like ethanol/toluene. rsc.org

Table 1: Illustrative Suzuki-Miyaura Reaction for the Synthesis of 9-(phenyl-d5)anthracene

| Reactants | Catalyst | Base | Solvent | Conditions | Product |

| 9-Bromoanthracene, Phenylboronic acid-d5 | Pd(PPh₃)₄ | K₂CO₃ | Ethanol/Toluene | Reflux under nitrogen | 9-(phenyl-d5)anthracene |

This powerful coupling reaction allows for the direct and regioselective introduction of the deuterated phenyl moiety onto the anthracene scaffold.

While Suzuki-Miyaura coupling is a dominant strategy, alternative methods for introducing deuterated phenyl groups are also being explored. One such "bottom-up" approach involves synthesizing the deuterated anthracene core from simpler deuterated precursors. google.comgoogle.com This can be advantageous as it can potentially reduce the use of expensive deuterated reagents and offer a higher rate of deuterium incorporation. google.com

For instance, a patented method describes the synthesis of a deuterated anthracene compound by reacting a halogenated benzene (B151609) containing at least one deuterium atom, such as halogenated benzene-d5 (B80986), with a specific enolate. google.comgoogle.com This method can be part of a multi-step process that starts from benzene-d6, which is first converted to a halogenated benzene-d5 before reacting to form the deuterated anthracene core. google.com This approach offers a different retrosynthetic pathway, building the deuterated aromatic system from the ground up rather than modifying a pre-existing anthracene core.

Another historical method for deuteration involves the direct exchange of hydrogen for deuterium on the anthracene ring using reagents like deuterated sulfuric acid (D₂SO₄). cdnsciencepub.com However, this method often leads to a mixture of mono- and polydeuterated products, making the isolation of a specific isomer challenging. cdnsciencepub.com

Optimization of Synthetic Conditions for Enhanced Regioselectivity and Yield in Deuterated Bromoarylanthracene Production

Optimizing the reaction conditions is crucial for maximizing the yield and ensuring the desired regioselectivity in the synthesis of deuterated bromoarylanthracenes. This is particularly important in multi-step syntheses and in coupling reactions where side products can form.

In the context of the Suzuki-Miyaura reaction, several parameters can be fine-tuned. The choice of the palladium catalyst and the associated ligands can significantly impact the reaction's efficiency and selectivity. nih.govrsc.org For instance, the use of palladacycle catalysts has been shown to be effective in Suzuki-Miyaura couplings involving bromoanthracenes. nih.gov The reaction temperature, reaction time, and the nature of the base and solvent are also critical variables that need to be optimized. nih.govmdpi.com Automated systems and design of experiment (DoE) methodologies are increasingly being used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for a specific transformation. nih.govrsc.orgnii.ac.jp

For the bromination step, controlling the reaction conditions is key to achieving the desired regioselectivity. For example, the bromination of 9-phenylanthracene (B14458) to form 9-bromo-10-phenylanthracene (B179275) is typically carried out using NBS at a specific temperature to favor substitution at the 10-position. rsc.org The choice of solvent, such as chloroform, also plays a role in directing the outcome of the reaction. rsc.org

The development of site-selective reactions is an active area of research. For example, methods for the regioselective Suzuki-Miyaura cross-coupling have been developed for other heterocyclic systems, and these principles can be applied to anthracene chemistry. researchgate.net The ability to selectively functionalize one position over another on a dibromoanthracene precursor, for instance, allows for the synthesis of unsymmetrical diarylanthracenes. researchgate.net

Table 2: Factors Influencing Optimization of Deuterated Bromoarylanthracene Synthesis

| Parameter | Influence on Reaction | Examples of Optimization Strategies |

| Catalyst System | Affects reaction rate, yield, and selectivity. | Screening different palladium sources (e.g., Pd(PPh₃)₄, palladacycles) and ligands. nih.govnih.gov |

| Base | Activates the boronic acid and influences the catalytic cycle. | Testing various inorganic and organic bases (e.g., K₂CO₃, K₃PO₄). mdpi.com |

| Solvent | Affects solubility of reactants and catalyst, and can influence reaction pathway. | Using single or mixed solvent systems (e.g., Toluene, THF, 1,4-Dioxane). lookchem.commdpi.com |

| Temperature | Influences reaction rate and can affect selectivity and side reactions. | Optimizing the reaction temperature for each specific step. nih.gov |

| Reaction Time | Determines the extent of reaction completion. | Monitoring the reaction progress to determine the optimal duration. nih.gov |

By systematically optimizing these conditions, chemists can enhance the efficiency and selectivity of the synthesis, leading to higher yields of the desired deuterated bromoarylanthracene product.

Mechanistic Investigations Utilizing Deuterium Isotopic Effects

Application of Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation

Kinetic isotope effects are defined as the ratio of the rate constant of a reaction with a light isotope (kH) to the rate constant of the same reaction with a heavy isotope (kD). A KIE greater than 1 (kH/kD > 1), known as a primary KIE, is observed when a bond to the isotope is broken in the rate-determining step. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage but can still influence the reaction rate through changes in hybridization or steric environment.

In a hypothetical cross-coupling reaction, if the C-Br bond cleavage is the rate-determining step, a significant KIE would not be expected from the deuteration at the phenyl ring, as this is a secondary substitution. However, the deuteration could subtly influence the electronic properties of the anthracene (B1667546) core through hyperconjugation or inductive effects, potentially leading to a small secondary KIE. The magnitude and direction of this effect could help distinguish between different proposed mechanisms, such as oxidative addition at a metal center or a single-electron transfer (SET) pathway.

Anthracene derivatives are well-known for their rich photochemistry, including photodimerization and photosensitization reactions. researchgate.netnih.gov The deuteration in 9-Bromoanthracene-10-Benzene-D5 can be instrumental in studying the mechanisms of its photochemical transformations. Isotopic labeling can influence the rates of photochemical reactions by affecting the lifetimes of excited states and the efficiencies of intersystem crossing.

For instance, in a photodimerization reaction, a secondary KIE might be observed if the deuteration affects the stability of the excimer intermediate or the transition state leading to the cycloadduct. A study on the photodimerization of a mixture of anthracene and 9-bromoanthracene (B49045) revealed the formation of a mixed dimer, indicating a complex reaction landscape that could be further elucidated with isotopic labeling. researchgate.net While specific KIE values for this compound are not documented in the available literature, the study of such effects would be a valuable avenue for research.

Radical Pathway Interrogations in Reactions Involving this compound

The reactivity of this compound is expected to involve radical intermediates, a common feature for bromo-aromatic compounds. The stability and reactivity of these radicals can be subtly influenced by the presence of deuterium (B1214612), providing a means to investigate their role in reaction mechanisms.

In reactions proceeding through radical pathways, the formation of a radical intermediate is often the key step. For example, in a hypothetical radical-mediated substitution reaction, the homolytic cleavage of the C-Br bond would generate an anthracenyl radical. While the deuterium atoms on the phenyl ring are not directly at the radical center, they can exert a secondary isotopic effect on the stability of this intermediate through hyperconjugation. This effect, although likely small, could be detected in competitive experiments and provide evidence for the involvement of radical species.

Single-electron transfer (SET) is a fundamental step in many organic reactions, including certain cross-coupling and photochemical processes. mdpi.com The photophysical properties of anthracene derivatives, such as their ability to be quenched by electron donors, suggest the feasibility of SET mechanisms. nih.gov

In the context of this compound, an SET mechanism in a cross-coupling reaction would involve the formation of a radical anion. The stability of this radical anion could be influenced by the deuterated phenyl group. While direct experimental evidence for this specific compound is lacking, studies on related systems provide a framework for understanding these processes. For example, the reactions of electrogenerated 9,10-bis(4-substituted-phenyl)anthracene cation radicals with methanol (B129727) have been shown to proceed through mechanisms that are sensitive to remote substituents, highlighting the potential for the deuterated phenyl group to influence reactivity. rsc.org

Examination of Cycloaddition Reaction Mechanisms and Regioselectivity

Anthracenes are known to participate in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. nih.gov The regioselectivity of these reactions is a key aspect of their utility in synthesis. The presence of substituents on the anthracene core can significantly influence the outcome of the cycloaddition.

Studies on the Diels-Alder reactions of 9-bromoanthracene with various dienophiles have shown that the regioselectivity is influenced by both steric and electronic factors. jksus.orgresearchgate.net For instance, the reaction of 9-bromoanthracene with acrylonitrile (B1666552) predominantly gives the ortho adduct, while reaction with the bulkier phenyl vinyl sulfone yields only the meta adduct. jksus.org

The deuteration in this compound is not expected to have a major impact on the regioselectivity of its cycloaddition reactions, as the deuterium atoms are remote from the reacting diene system. However, subtle electronic effects transmitted through the aromatic system cannot be entirely ruled out and could be a subject for detailed computational and experimental investigation.

Below is a table summarizing the regioselectivity of Diels-Alder reactions of 9-bromoanthracene with various dienophiles, which provides a basis for predicting the reactivity of its deuterated analog.

| Dienophile | Major Adduct | Minor Adduct | Ratio (ortho:meta) | Reference |

| Acrylonitrile | ortho | meta | 3.5:1 | jksus.org |

| 2-Chloroacrylonitrile | ortho | meta | ~100% ortho | jksus.org |

| Methacryloyl chloride | ortho | meta | 2:1 | jksus.org |

| Acrylic acid | ortho | meta | 1.3:1 | jksus.org |

| 1-Cyano vinyl acetate (B1210297) | meta | ortho | 1:x (meta major) | jksus.org |

| Phenyl vinyl sulfone | meta | - | 100% meta | jksus.org |

Photophysical and Photochemical Dynamics

Excited State Characterization and Dynamics of 9-Bromoanthracene-10-Benzene-D5

The photophysical journey of a molecule like this compound begins with the absorption of a photon, promoting it to an electronically excited singlet state. The subsequent events, including relaxation, emission, and transitions to other states, are governed by the interplay of its structural components.

Upon excitation, the molecule reaches a singlet excited state (S₁). From this state, several relaxation pathways are possible. One primary pathway is fluorescence, the emission of a photon as the molecule returns to the ground state (S₀). For related compounds like 9-bromo-10-naphthalen-2-yl-anthracene, studies show emission of blue and blue-violet light, with the emission spectra exhibiting a noticeable solvent effect. nih.gov Specifically, as the polarity of the solvent increases, the emission spectrum can experience a slight blue shift. nih.gov

Besides fluorescence, the singlet excited state can also decay through non-radiative processes. These include internal conversion (a radiationless transition between states of the same spin multiplicity) and intersystem crossing to the triplet manifold, a process significantly enhanced in this molecule. youtube.com

Intersystem crossing (ISC) is a spin-forbidden transition from an excited singlet state to a triplet state (Tₙ). rsc.orgresearchgate.net However, in brominated anthracenes, this process becomes highly efficient due to the "heavy atom effect". youtube.com The presence of the bromine atom, a relatively heavy element, enhances spin-orbit coupling (SOC). rsc.orgresearchgate.net This coupling, which arises from the interaction between the electron's spin magnetic moment and its orbital magnetic moment, provides the necessary torque to facilitate a change in spin state. youtube.com

The magnitude of SOC can be tuned by the substituent groups, with heavy atoms like bromine providing a strong driving force for ISC. rsc.orgresearchgate.net This leads to an increased rate of triplet state population from the initially excited singlet state. rsc.org Theoretical and spectroscopic investigations confirm that the molecular architecture is vital for the effective population of triplet states through this mechanism. rsc.orgresearchgate.net El-Sayed's rules further predict that the rate of ISC is generally higher if the transition involves a change in the orbital type (e.g., from a π,π* singlet state to an n,π* triplet state, or vice versa). nih.gov

Once populated via intersystem crossing, the triplet excited state (T₁) has its own set of decay pathways. Due to its spin-forbidden nature, the transition from the triplet state back to the singlet ground state is much slower than fluorescence. This results in a long-lived triplet state. For some complex anthracene (B1667546) derivatives, this lifetime can extend into hundreds of microseconds. rsc.orgnih.gov

The triplet state can decay non-radiatively back to the ground state or, in some cases, emit light through a process called phosphorescence. However, phosphorescence from anthracene derivatives is often weak at room temperature in solution. A primary decay route for the triplet state is through triplet-triplet annihilation or energy transfer to other molecules, such as molecular oxygen. nih.gov

The properties of the triplet state can be studied using techniques like flash photolysis. For 9-bromoanthracene (B49045), the triplet-triplet absorption extinction coefficient has been determined, providing crucial data for understanding its excited state behavior. rsc.org

| Compound | Solvent | εmax (dm³ mol⁻¹ cm⁻¹) |

|---|---|---|

| Anthracene | Benzene (B151609) | 53,000 ± 2,000 |

| Anthracene | Cyclohexane | 85,700 ± 3,200 |

| 9-Bromoanthracene | Cyclohexane | 66,500 ± 3,250 |

Photoluminescence and Energy Transfer Mechanisms

The emission of light from this compound and its interaction with its environment are key aspects of its photochemistry, involving processes that can either diminish (quench) or mediate its fluorescence.

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. youtube.com This can occur through several mechanisms, broadly classified as dynamic (collisional) or static. youtube.comnih.gov

Dynamic Quenching: This occurs when the excited fluorophore collides with another molecule (a quencher) in solution, which deactivates the excited state without light emission. youtube.comyoutube.com The rate of this process is dependent on the concentration of the quencher, a relationship described by the Stern-Volmer equation. nih.govyoutube.com For example, the fluorescence of 9-bromo-10-naphthalen-2-yl-anthracene is effectively quenched by the electron donor N,N-dimethylaniline. nih.gov Molecular oxygen is also a common quencher due to its paramagnetic nature, which can enhance intersystem crossing. youtube.com

Both static and dynamic quenching can operate simultaneously, and time-resolved fluorescence measurements can be used to distinguish between them. nih.gov The selection of a suitable quencher, such as bromobenzene (B47551) or aniline, depends on the electronic properties of the fluorophore. nih.gov

Energy transfer is a process where an excited donor molecule transfers its excitation energy to an acceptor molecule. This can occur within the same molecule (intramolecular) or between different molecules (intermolecular).

Intramolecular Energy Transfer: In complex molecules where different chemical moieties are linked together, energy can be transferred from one part of the molecule to another. For instance, in systems containing a donor and an acceptor unit, efficient energy transfer can occur if the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor. nih.gov This intramolecular pathway can compete with other de-excitation processes like fluorescence or intersystem crossing. nih.gov In some specifically designed anthracene-naphthalimide dyads, intramolecular triplet energy transfer can be inhibited in frozen solutions. nih.gov

Intermolecular Energy Transfer: This process is fundamental to many photochemical applications. An excited molecule of 9-bromoanthracene can transfer its energy to a suitable acceptor molecule in solution. This is a primary mechanism for photosensitization, where the excited sensitizer (B1316253) (the bromoanthracene) transfers its triplet energy to another molecule, such as ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). nih.gov This process is dependent on the concentration of the acceptor and the lifetime of the donor's excited state.

Photochemical Reactions and Transformation Pathways

The photochemistry of 9,10-disubstituted anthracenes is distinct from that of unsubstituted anthracene. While anthracene typically undergoes [4+4] photodimerization, bulky substituents at the 9 and 10 positions, such as the phenyl and bromo groups in this compound, create significant steric hindrance that generally prevents this reaction pathway. nih.gov Instead, the molecule is prone to other photochemical transformations, primarily involving photooxidation and potential bond cleavage.

In the presence of oxygen, many 9,10-disubstituted anthracene derivatives react with singlet oxygen, generated by energy transfer from the excited anthracene chromophore, to form a 9,10-endoperoxide. nih.gov This endoperoxide can be stable under certain conditions but may undergo further thermal or photochemical decomposition. nih.gov Another potential photoreaction pathway is the cleavage of the carbon-bromine bond, a common reaction for bromoaromatic compounds, which would lead to the formation of radical species.

Photoinduced Bond Cleavage and Rearrangement Mechanisms

Upon absorption of UV light, this compound is promoted to an electronically excited state. From this state, several bond cleavage mechanisms can be initiated.

Carbon-Bromine (C-Br) Bond Homolysis: A primary photochemical process for bromoaromatic compounds is the homolytic cleavage of the C-Br bond. This process generates an anthracenyl radical and a bromine radical. The stability of the resulting 9-phenylanthracenyl-10-radical is a driving force for this reaction. The radical intermediates can then participate in a variety of secondary reactions, such as hydrogen (or deuterium) abstraction from the solvent or other molecules, or reactions with oxygen.

Endoperoxide Formation and Cleavage: In aerobic conditions, the excited anthracene derivative can transfer its energy to molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂). This singlet oxygen can then attack the electron-rich anthracene core in a [4+2] cycloaddition reaction across the 9 and 10 positions to form 9,10-endoperoxide. nih.gov This intermediate is often thermally unstable and can decompose. The decomposition can proceed through the cleavage of the weak oxygen-oxygen (O-O) bond, which is presumed to occur more readily than the cleavage of the carbon-oxygen (C-O) bonds. nih.gov This process can lead to a variety of oxidation products and the regeneration of the parent aromatic compound is also possible.

Rearrangement mechanisms for this specific compound are not widely documented, but radical species formed from C-Br cleavage could potentially lead to complex product mixtures depending on the reaction environment.

Influence of Deuteration on Photoreactivity and Photostability

The substitution of hydrogen atoms with deuterium (B1214612) on the pendant phenyl group is a subtle structural modification that can have a significant impact on the photochemistry of the molecule. nih.gov This phenomenon, known as the kinetic isotope effect, arises from the greater mass of deuterium compared to hydrogen, which leads to a lower zero-point vibrational energy for the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond.

Enhanced Photostability: Deuteration is a known strategy to enhance the photostability of organic molecules, including aromatic hydrocarbons. rsc.org Non-radiative decay pathways, which compete with fluorescence and photochemical reactions, are often facilitated by vibrational coupling, particularly involving high-frequency C-H vibrations. By replacing C-H bonds with the lower-frequency C-D bonds, the efficiency of these non-radiative decay channels from the excited state back to the ground state can be reduced. rsc.org This can lead to an increase in the lifetime of the excited state and, in many cases, an increase in the fluorescence quantum yield. rsc.org For this compound, this means the molecule is likely more resistant to certain types of photodegradation that are not initiated by primary bond cleavage involving the deuterated ring.

Influence on Reaction Pathways: While the primary photochemical event is expected to be C-Br bond cleavage or reaction at the anthracene core, the deuteration of the phenyl ring can influence secondary reactions. If radical species are formed, the relative rates of hydrogen versus deuterium abstraction from the phenyl ring would be significantly different, with C-H bonds being broken more readily than C-D bonds. However, in this specific molecule, the deuteration is on a phenyl substituent that is not directly at the primary reaction center. Its main effect is electronic and vibrational, modulating the properties of the anthracene core. Studies on other deuterated photoswitches have shown that deuteration can improve performance in terms of light sensitivity and the rate of photoisomerization. nih.gov While this compound does not isomerize in the same way, the underlying principle of altered excited-state dynamics applies.

The table below summarizes the expected effects of deuteration on the photophysical properties of aromatic compounds, which are applicable to this compound.

| Photophysical Property | Effect of Deuteration (C-H to C-D) | Underlying Reason |

|---|---|---|

| Fluorescence Quantum Yield | Generally Increases | Reduced efficiency of non-radiative decay pathways. rsc.org |

| Excited State Lifetime | Generally Increases | Slower rate of non-radiative decay from the excited state. rsc.org |

| Photostability | Generally Increases | Suppression of vibrational--assisted degradation pathways. rsc.org |

| Vibrational Frequencies | Decreases | Higher mass of deuterium compared to protium (B1232500). |

Computational and Theoretical Chemistry Analyses

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 9-Bromoanthracene-10-Benzene-D5, offering a window into its stability, reactivity, and photophysical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules analogous to this compound, such as other 9,10-disubstituted anthracene (B1667546) derivatives, DFT calculations have been employed to determine key ground state properties. These studies reveal the influence of substituents on the geometry and electronic distribution of the anthracene core.

For instance, in related brominated diphenylanthracene compounds, DFT calculations have shown that halogenation can lead to shorter bond lengths and altered bond angles, resulting in lower total ground state energy and greater bond energy compared to the unsubstituted molecule. acs.org The introduction of a bromine atom and a phenyl group at the 9 and 10 positions of the anthracene core significantly perturbs the electronic structure. The bromine atom, being highly electronegative, acts as an electron-withdrawing group, while the phenyl group can act as an electron-donating or -withdrawing group depending on its orientation and interaction with the anthracene plane.

The deuteration of the benzene (B151609) ring in this compound is not expected to significantly alter the electronic ground state properties compared to its non-deuterated counterpart, as the electronic potential energy surface is independent of atomic masses. However, the vibrational frequencies and zero-point energy will be affected, which can have subtle impacts on the molecule's stability and reactivity.

Table 1: Calculated Ground State Properties of an Analogous Brominated Diphenylanthracene Derivative

| Property | Value |

| Total Ground State Energy | Lower than unsubstituted molecule |

| Bond Energy | Higher than unsubstituted molecule |

| Lowest Anionic Alpha Molecular Orbital Energy Gap | ~1.3679 eV |

This data is for an analogous brominated diphenylanthracene and is intended to be representative of the properties of this compound. acs.org

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited state properties of molecules, including electronic transition energies and oscillator strengths. For substituted anthracenes, TD-DFT calculations have been instrumental in understanding their photophysical behavior, such as absorption and fluorescence.

In molecules similar to this compound, the electronic transitions are typically dominated by π-π* transitions within the anthracene core. The substituents at the 9 and 10 positions can modulate the energies of these transitions. The bromine atom can introduce new transitions with charge-transfer character, while the phenyl group's orientation will affect the extent of electronic coupling between the two aromatic systems.

Studies on related 9,10-disubstituted anthracene derivatives have shown that the conformational arrangement of the substituents has a significant impact on the excited-state dipole moments and charge-transfer properties. The dihedral angle between the phenyl group and the anthracene core is a critical parameter that governs the extent of electronic communication in the excited state.

Table 2: Representative Excited State Properties for Substituted Anthracenes

| Property | Description |

| Lowest Singlet Excited State (S1) | Primarily a π-π* transition localized on the anthracene core. |

| Higher Excited States (Sn) | May involve charge-transfer character from the phenyl group to the anthracene core. |

| Fluorescence | Typically strong, with the emission wavelength dependent on the substituents and solvent polarity. |

This is a generalized representation based on studies of analogous substituted anthracene compounds.

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Dynamics

MD studies on anthracene and its derivatives have shown that the anthracene core itself is rigid. aip.org However, the C-C single bond connecting the phenyl group to the anthracene core allows for rotational motion. The steric hindrance between the phenyl group and the bromine atom, as well as the perihydrogens of the anthracene core, will likely lead to a non-planar ground state conformation. MD simulations can quantify the preferred dihedral angle and the energy barrier for rotation. aip.org

In the liquid state or in solution, these simulations can also model the intermolecular interactions, such as π-stacking, which are crucial for understanding the self-assembly and bulk properties of materials based on this molecule. The simulations can predict how these molecules pack in the solid state and how they interact with solvent molecules. nih.gov

Theoretical Modeling of Isotope Effects and Reaction Transition States

The presence of five deuterium (B1214612) atoms on the benzene ring of this compound introduces a significant isotope effect that can be modeled theoretically. The primary kinetic isotope effect (KIE) arises from the difference in zero-point vibrational energies between C-H and C-D bonds. Since the C-D bond is stronger and has a lower zero-point energy, reactions that involve the cleavage of this bond will have a higher activation energy and thus a slower rate compared to the cleavage of a C-H bond.

Theoretical models can be used to calculate the transition state structures for various reactions involving this molecule. By comparing the calculated activation energies for the deuterated and non-deuterated species, a theoretical KIE can be determined. This is particularly valuable for elucidating reaction mechanisms. For instance, in electrophilic aromatic substitution reactions, a significant KIE would suggest that the C-H (or C-D) bond breaking is part of the rate-determining step.

Prediction of Spectroscopic Signatures and Photophysical Parameters

Theoretical calculations can be used to predict various spectroscopic signatures of this compound, which can then be compared with experimental data for validation.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using DFT. For this compound, the most significant feature in the ¹H NMR spectrum would be the absence of signals from the deuterated benzene ring. The remaining proton signals from the anthracene core would be influenced by the electronic effects of the bromo and phenyl-d5 substituents. Theoretical predictions can aid in the precise assignment of these signals.

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the infrared (IR) and Raman spectra. The deuteration of the benzene ring will cause a noticeable shift of the C-D stretching and bending vibrations to lower frequencies compared to the C-H vibrations of a non-deuterated phenyl group. For example, aromatic C-H stretching bands typically appear around 3100-3000 cm⁻¹, whereas C-D stretching bands would be expected at significantly lower wavenumbers (around 2300-2200 cm⁻¹). vscht.cz

UV-Vis Spectroscopy: As mentioned in the excited state calculations section, TD-DFT can predict the electronic absorption spectrum (UV-Vis). The predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths provide a theoretical fingerprint of the molecule's electronic transitions.

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive method that offers profound insights into molecular structure and dynamics. The presence of deuterium (B1214612) in 9-Bromoanthracene-10-Benzene-D5 makes it particularly amenable to specialized NMR experiments.

Solid-state deuterium (²H) NMR spectroscopy is a highly effective technique for probing the dynamics of molecules in the solid state. While specific ²H NMR studies on this compound are not extensively documented in publicly available literature, the principles of the technique can be applied to understand its potential for characterization. In the solid state, the deuterium nucleus, with its quadrupole moment, is sensitive to the local electric field gradient, which is dependent on the orientation of the C-D bond.

The analysis of the ²H NMR lineshape of the deuterated phenyl group in this compound would provide detailed information about its motion. For instance, a static phenyl ring would give a characteristic Pake doublet powder pattern with a quadrupolar splitting of approximately 125 kHz. If the phenyl ring undergoes rapid reorientation, such as 180° flips or free rotation about its C-C bond axis, the lineshape would change dramatically, allowing for the determination of the type and rate of motion.

High-resolution solid-state ²H NMR can also be used to determine isotropic ¹H chemical shifts in favorable cases, particularly for mobile functional groups like phenyl groups. nih.gov This is advantageous as it avoids the technical complexities of direct high-resolution solid-state ¹H NMR. nih.gov

Table 1: Hypothetical ²H NMR Lineshape Analysis for Phenyl Ring Dynamics in this compound

| Phenyl Ring Motion | Expected ²H NMR Lineshape | Quadrupolar Splitting (Δν_Q) |

| Static | Pake Doublet | ~125 kHz |

| 180° Flips | Axially Asymmetric Pattern | Reduced, dependent on flip rate |

| Free Rotation | Axially Symmetric Pake Doublet | Reduced by a factor of 2 |

Isotope correlation NMR techniques, such as ¹H-²H inverse correlation spectroscopy (iCOSY), are invaluable for establishing through-space and through-bond connectivities between protonated and deuterated parts of a molecule or molecular complex. For this compound, a ¹H-²H iCOSY experiment would be particularly insightful for studying intermolecular interactions in solution or in the solid state.

For example, if this compound were to form aggregates or interact with other molecules, cross-peaks in the ¹H-²H iCOSY spectrum could reveal close spatial proximities between the protons of the anthracene (B1667546) core and the deuterons of the phenyl ring of a neighboring molecule. This would provide direct evidence of specific intermolecular arrangements, such as π-stacking interactions. The choice of deuterated solvent can also influence the ¹H NMR spectra of aromatic compounds, highlighting the role of solvent-solute interactions. researchgate.net

The deuterated phenyl group in this compound serves as an excellent spectroscopic label for monitoring chemical reactions in real-time using in-situ NMR. nih.gov This approach allows for the direct observation of the transformation of the starting material into intermediates and final products, providing crucial mechanistic insights. nih.govmdpi.com

For instance, in a study of the photodimerization of a mixture of anthracene and 9-bromoanthracene (B49045), ¹H NMR was used to monitor the reaction progress and study the kinetics of three simultaneous photoreactions. mdpi.com If this compound were subjected to a similar photoreaction, the changes in the ¹H and ²H NMR spectra could be followed over time to understand the reactivity of the deuterated species. The non-invasive nature of NMR makes it ideal for such studies, as it does not perturb the reacting system. nih.gov In-situ NMR has been successfully employed to investigate reactions under various conditions, including those involving photoactive materials and photoinitiated reactions. researchgate.netnih.gov

Time-Resolved Optical Spectroscopy for Excited State Dynamics

Time-resolved optical spectroscopy techniques are essential for understanding the photophysical properties of molecules by probing the dynamics of their excited states. The introduction of deuterium can influence these dynamics, making this compound an interesting subject for such studies.

Time-resolved fluorescence and absorption spectroscopy can unravel the complex photophysical processes that occur after a molecule is excited by a pulse of light. While specific time-resolved data for this compound is not readily found, studies on related compounds like 9,10-diphenylanthracene (B110198) (DPA) offer valuable insights. rsc.orgomlc.org

Upon photoexcitation, DPA exhibits both exciton (B1674681) and excimer emission in the solid state. rsc.org Time-resolved emission studies on DPA have revealed that the exciton relaxes to the excimer state on a sub-nanosecond timescale. rsc.org For this compound, time-resolved fluorescence would be expected to show a decay profile that could be analyzed to determine the lifetime of its excited singlet state. The presence of the heavy bromine atom is known to enhance intersystem crossing to the triplet state, and deuteration of the phenyl ring could subtly alter the vibrational pathways for non-radiative decay, potentially leading to a longer fluorescence lifetime compared to its non-deuterated counterpart.

Transient absorption spectroscopy would complement fluorescence data by monitoring the absorption of the excited singlet state and any transient species formed, such as the triplet state or radical ions. The temporal evolution of these transient absorption signals provides information on the rates of intersystem crossing and other decay processes.

Table 2: Representative Excited State Properties of Anthracene Derivatives

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield | Fluorescence Lifetime |

| 9,10-Diphenylanthracene (in cyclohexane) | 350 | ~400-450 | 1.0 omlc.org | ~5-6 ns core.ac.uk |

| Anthracene | ~355 | ~380-450 | ~0.3 | ~5 ns |

Note: Data is for illustrative purposes based on related compounds and may not represent the exact values for this compound.

Time-resolved resonance Raman (TR³) and Coherent Anti-Stokes Raman Scattering (CARS) are powerful techniques for obtaining vibrational spectra of short-lived excited states. core.ac.uk These methods provide a "snapshot" of the molecular structure of the excited molecule.

A TR³ or CARS experiment on this compound would involve an initial pump pulse to excite the molecule, followed by a probe pulse to generate the Raman spectrum of the excited state. The vibrational frequencies observed would be different from those of the ground state, reflecting the changes in bond strengths and geometry upon excitation. The deuteration of the phenyl ring would be particularly useful in assigning the vibrational modes of the excited state, as the C-D stretching and bending vibrations would appear at distinct, lower frequencies compared to C-H vibrations. arxiv.org

For example, a study on 9,10-diphenylanthracene using picosecond time-resolved Fourier transform Raman spectroscopy identified the Raman bands of the first excited singlet state. core.ac.uk A similar investigation on this compound would allow for a detailed comparison of the vibrational dynamics of the excited state with and without the influence of the deuterated phenyl ring. CARS microscopy, a related technique, has been used for the direct visualization of molecules based on their vibrational signatures. nih.gov

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Isotopic Shifts

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of complex molecules like this compound and for precisely identifying the effects of isotopic substitution. While specific experimental spectra for this compound are not widely available in public literature, the expected spectral features and isotopic shifts can be thoroughly elucidated based on well-established principles and data from analogous compounds.

The vibrational modes of this compound are numerous, arising from the stretching and bending of its constituent chemical bonds. The most informative regions of the spectra for conformational and isotopic analysis are the C-H and C-D stretching regions, as well as the fingerprint region where complex skeletal vibrations occur.

Isotopic Shifts:

The primary effect of deuteration on the vibrational spectrum is the shifting of C-H vibrational modes to lower frequencies (wavenumbers) upon substitution with deuterium. This phenomenon is a direct consequence of the increased reduced mass of the C-D bond compared to the C-H bond. The relationship between the vibrational frequency (ν), the force constant of the bond (k), and the reduced mass (μ) is given by Hooke's Law for a simple harmonic oscillator:

ν ∝ √(k/μ)

Since the force constant of the carbon-deuterium bond is nearly identical to that of the carbon-hydrogen bond, the frequency shift is almost entirely dependent on the change in reduced mass. The reduced mass of the C-D system is approximately twice that of the C-H system. Consequently, the C-D stretching frequency is expected to be approximately 1/√2 (or about 0.707) times the C-H stretching frequency.

In polycyclic aromatic hydrocarbons (PAHs), the aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. nih.gov For this compound, the deuteration of the benzene (B151609) ring means the C-H stretches from this ring are replaced by C-D stretches. The aromatic C-D stretching mode is consistently observed at significantly lower wavenumbers, typically around 2273 cm⁻¹ (4.40 µm). aanda.orgmissouri.edu This large and predictable shift provides an unambiguous marker for deuteration.

The following table summarizes the expected key vibrational frequency shifts in this compound compared to its non-deuterated counterpart, 9-Bromo-10-phenylanthracene (B179275).

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) in 9-Bromo-10-phenylanthracene | Expected Wavenumber Range (cm⁻¹) in this compound | Reference |

| Anthracene Aromatic C-H Stretch | 3100-3000 | 3100-3000 | nih.gov |

| Benzene Aromatic C-H Stretch | 3100-3000 | N/A | nih.gov |

| Benzene Aromatic C-D Stretch | N/A | ~2273 | aanda.orgmissouri.edu |

| Anthracene Skeletal C=C Stretch | 1650-1450 | 1650-1450 | nih.gov |

Conformational Analysis:

The relative orientation of the phenyl and anthracene rings in this compound can be probed using vibrational spectroscopy. The degree of π-electron delocalization between the two aromatic systems is sensitive to the dihedral angle between them. This, in turn, influences the force constants of the C-C bonds within and between the rings, leading to subtle shifts in the frequencies of the skeletal vibrations in the fingerprint region (roughly 1500-700 cm⁻¹).

X-ray Diffraction (XRD) for Crystalline Packing and Solid-State Architecture

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of molecules in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which collectively define the crystalline packing and solid-state architecture. Although a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of closely related structures, such as the co-crystal of 10-bromo-9-phenylanthracene with anthracene-9,10-dione, offers significant insight into the expected solid-state characteristics. researchgate.net

Based on the analysis of the non-deuterated analog, 10-bromo-9-phenylanthracene, a likely crystal structure for this compound can be proposed. researchgate.net The key crystallographic parameters for the related compound are presented in the table below.

| Crystallographic Parameter | Value for 10-bromo-9-phenylanthracene-anthracene-9,10-dione (2:1) Co-crystal | Expected Characteristics for this compound | Reference |

| Crystal System | Triclinic | Likely Triclinic | researchgate.net |

| Space Group | P-1 | Likely P-1 or other centrosymmetric space group | researchgate.net |

| a (Å) | 9.269(4) | Similar, with minor variations possible | researchgate.net |

| b (Å) | 9.734(5) | Similar, with minor variations possible | researchgate.net |

| c (Å) | 11.437(5) | Similar, with minor variations possible | researchgate.net |

| α (°) | 105.816(5) | Similar, with minor variations possible | researchgate.net |

| β (°) | 95.281(6) | Similar, with minor variations possible | researchgate.net |

| γ (°) | 99.909(5) | Similar, with minor variations possible | researchgate.net |

| Volume (ų) | 967.5 | Similar, with minor variations possible | researchgate.net |

| Z (molecules per unit cell) | 2 | Dependent on the specific packing arrangement | researchgate.net |

Solid-State Architecture:

The solid-state architecture of this compound is expected to be dominated by π-π stacking interactions between the planar anthracene cores of adjacent molecules. In the known structure of the non-deuterated analog, the phenyl ring is approximately perpendicular to the anthracene core. researchgate.net This orientation minimizes steric hindrance and is a common feature in 9,10-disubstituted anthracenes.

Applications in Advanced Functional Materials and Chemical Probes

Utilization in Organic Electronic Materials Development

The development of next-generation organic electronic devices relies on the precise design of molecular components that govern their performance. 9-Bromoanthracene-10-Benzene-D5, as a derivative of 9,10-disubstituted anthracene (B1667546), serves as a critical building block in this field.

Anthracene and its derivatives are well-regarded for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells, primarily due to their inherent blue fluorescence and charge-carrying capabilities. researchgate.netnih.gov The 9,10-disubstituted anthracene framework, as seen in this compound, is a common motif in the design of organic semiconductors. mdpi.com The bromine atom at the 9-position provides a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of more complex, high-performance materials. mdpi.com For instance, the bromine can be substituted to create larger, more conjugated systems with tailored electronic properties.

Derivatives of 9,10-diphenylanthracene (B110198) are known to be excellent blue light emitters in OLEDs. nih.govchemistryviews.org The phenyl groups attached to the anthracene core can be modified to fine-tune the emission color and improve device efficiency and stability. The deuteration of the phenyl group in this compound is a subtle but significant modification. While not altering the fundamental electronic structure, the heavier deuterium (B1214612) atoms can influence the vibrational modes of the molecule. This can potentially reduce non-radiative decay pathways, leading to higher photoluminescence quantum yields in the solid state, a critical factor for efficient OLED emitters.

The performance of organic semiconductors is not only dependent on the properties of individual molecules but also on how they arrange themselves in the solid state. The substituents at the 9 and 10 positions of the anthracene core play a crucial role in dictating the intermolecular interactions and, consequently, the molecular packing. mdpi.com In many anthracene derivatives, a herringbone packing motif is observed, which is not always optimal for charge transport.

The introduction of bulky groups at the 9 and 10 positions, such as the phenyl group in this compound, can disrupt this typical packing and promote a more favorable lamellar structure with greater π-orbital overlap between adjacent molecules. mdpi.comresearchgate.net This enhanced overlap can facilitate more efficient charge transport. Non-symmetric substitution, as in this compound, can further improve the film-forming properties and lead to amorphous films with high charge carrier mobilities. rsc.org The deuterated phenyl group, while sterically similar to a standard phenyl group, can subtly alter intermolecular forces like van der Waals interactions and C-H···π interactions, providing a means to fine-tune the solid-state packing and optimize charge transport characteristics for specific device applications.

| Feature | Influence on Organic Electronic Materials |

| Anthracene Core | Provides inherent blue fluorescence and charge-carrying properties. |

| 9-Bromo Substituent | Acts as a reactive site for synthesizing more complex semiconductor structures. |

| 10-Phenyl-D5 Substituent | Influences molecular packing, potentially enhancing charge transport. Deuteration may improve photoluminescence quantum yield. |

| Non-Symmetric Substitution | Can lead to improved film-forming properties and high charge carrier mobilities in the amorphous state. |

Design and Mechanism of Action as Chemical Probes

The intense fluorescence of the anthracene core makes its derivatives, including this compound, excellent candidates for the development of fluorescent chemosensors. These sensors can detect specific chemical species with high sensitivity and selectivity.

Anthracene-based fluorescent sensors are designed to exhibit a change in their fluorescence properties upon binding to a target analyte, such as a cation or an anion. nih.govmdpi.com This change can be a "turn-on" or "turn-off" response, or a shift in the emission wavelength. The general design of such a sensor involves linking a receptor unit, which selectively binds the target analyte, to the anthracene fluorophore.

The this compound structure can be readily modified to incorporate such a receptor. The bromine atom can be replaced with a variety of receptor moieties through established chemical reactions. For example, the introduction of a dithioacetal group can create a sensor for mercury ions (Hg²⁺), where the fluorescence is "turned on" upon binding. mdpi.com Similarly, incorporating amino groups can lead to sensors for other metal cations. researchgate.net The deuterated phenyl group in this compound would primarily serve as a stable, non-interfering component in these sensor designs, though its isotopic signature could be useful in advanced spectroscopic studies of the sensing mechanism.

The operation of many anthracene-based fluorescent sensors is governed by two key photophysical processes: Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET).

Photoinduced Electron Transfer (PET): In a typical PET sensor, the receptor unit has a lone pair of electrons that can be transferred to the excited anthracene fluorophore, quenching its fluorescence. researchgate.net When the target analyte binds to the receptor, the energy of the lone pair is lowered, preventing the electron transfer. This restores the fluorescence of the anthracene, resulting in a "turn-on" signal. mdpi.comresearchgate.net The efficiency of this process is highly dependent on the energy levels of the fluorophore and the receptor.

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor chromophore. libretexts.org For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and they must be in close proximity (typically less than 10 nm). libretexts.org In a FRET-based sensor, the binding of an analyte can cause a conformational change that brings the donor and acceptor closer together or moves them further apart, modulating the FRET efficiency and resulting in a change in the fluorescence signal. While the core this compound is not a FRET pair itself, it can be incorporated into larger systems as either a donor or an acceptor.

The deuteration in this compound can be a valuable tool for studying these mechanisms. The change in mass and vibrational frequencies due to deuterium substitution can subtly affect the rates of non-radiative decay processes that compete with PET and FRET, providing a means to probe the intricate details of these energy transfer pathways.

| Sensing Mechanism | Description | Role of this compound |

| Photoinduced Electron Transfer (PET) | Analyte binding to a receptor modulates electron transfer to the excited anthracene, turning fluorescence "on" or "off". | The anthracene core acts as the fluorophore. The bromo-position allows for attachment of a receptor. |

| Förster Resonance Energy Transfer (FRET) | Analyte-induced conformational changes alter the distance between a donor and acceptor, changing FRET efficiency and fluorescence. | Can be incorporated as a donor or acceptor in a larger FRET-based sensor system. |

Role as Ligands or Catalytic Components in Transition Metal-Catalyzed Reactions

Beyond its applications in materials science and sensing, this compound and its derivatives can also play a role in transition metal-catalyzed reactions, which are fundamental to modern organic synthesis.

The bromine atom in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govmdpi.com This reaction is a powerful tool for forming new carbon-carbon bonds, and this compound can be used to synthesize more complex anthracene derivatives by coupling it with various boronic acids. mdpi.com The deuterated phenyl group in this context would be carried through the reaction, allowing for the synthesis of specifically labeled target molecules. Such labeled compounds are invaluable for mechanistic studies, for example, in determining reaction pathways or understanding kinetic isotope effects.

Furthermore, the anthracene framework itself can be incorporated into ligands for transition metal catalysts. researchgate.net Ligands play a critical role in catalysis by modulating the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. By modifying the 9- and 10-positions of the anthracene core, ligands with specific properties can be designed. For example, phosphine (B1218219) groups can be introduced to create phosphine-anthracene ligands. researchgate.net While there are no specific reports of this compound being used directly as a ligand, its synthesis demonstrates the feasibility of creating asymmetrically substituted anthracenes that could serve as precursors to novel ligand structures. The deuterated phenyl group could act as a "spectroscopic handle" in NMR studies to probe the ligand's behavior and its interaction with the metal center during a catalytic cycle.

Future Research Directions

Development of Novel Synthetic Routes for Highly Complex Deuterated Anthracene (B1667546) Architectures

The synthesis of 9-Bromoanthracene-10-Benzene-D5 typically involves a multi-step process, often culminating in a Suzuki coupling reaction between a brominated anthracene precursor and a deuterated phenylboronic acid. bloomtechz.com Future research will likely focus on developing more efficient and versatile synthetic methodologies to create even more complex deuterated anthracene-based structures.

One promising direction is the exploration of C-H activation techniques. These methods could allow for the direct introduction of deuterated aryl groups onto the anthracene core, bypassing the need for pre-functionalized starting materials and thus improving atom and step economy. The development of novel catalyst systems, potentially based on earth-abundant metals, will be crucial for achieving high selectivity and yields in these transformations.

Furthermore, the principles of multicomponent reactions (MCRs) could be applied to construct intricate molecular architectures in a single step. researchgate.netbeilstein-journals.org By designing MCRs that incorporate deuterated building blocks like deuterated aldehydes or isocyanides, researchers could rapidly generate libraries of complex deuterated anthracene derivatives for screening in various applications. beilstein-journals.orgbeilstein-journals.orgnih.gov

Table 1: Comparison of Synthetic Strategies for Deuterated Anthracenes

| Synthetic Route | Advantages | Disadvantages | Future Development |

| Suzuki Coupling | High yields, good functional group tolerance. bloomtechz.com | Requires pre-functionalized starting materials. bloomtechz.com | Development of more active and stable catalysts. |

| C-H Activation | High atom economy, direct functionalization. | Can suffer from issues with regioselectivity. | Design of new directing groups and catalysts. |

| Multicomponent Reactions | High efficiency, rapid library synthesis. researchgate.netbeilstein-journals.org | Can be challenging to optimize for complex substrates. | Exploration of new reaction pathways and deuterated building blocks. beilstein-journals.orgnih.gov |

Advanced Spectroscopic Probes for Real-Time Mechanistic Tracking

The presence of the deuterium-labeled phenyl group makes this compound an ideal candidate for advanced spectroscopic studies aimed at tracking reaction mechanisms in real-time. The distinct vibrational frequency of the C-D bond compared to the C-H bond allows for its unambiguous identification using techniques like infrared (IR) and Raman spectroscopy.

Future research could involve the use of time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, to monitor the excited-state dynamics of this molecule and its reaction intermediates. This would provide invaluable insights into the photophysical processes that govern its behavior in applications like organic light-emitting diodes (OLEDs).

Moreover, the deuterium (B1214612) label can be exploited in nuclear magnetic resonance (NMR) spectroscopy to simplify complex spectra and to probe subtle changes in the electronic environment of the phenyl ring during a chemical reaction. This can be particularly useful for studying the mechanisms of reactions where the anthracene core participates, such as Diels-Alder cycloadditions or electrophilic substitutions. mdpi.com

Integration into Multi-Component Systems for Cooperative Functionality

The unique combination of a reactive site (the bromine atom) and a stable isotopic label (the deuterated phenyl group) in this compound makes it an attractive building block for the construction of multi-component systems with cooperative functionality.

Future research could focus on incorporating this molecule into supramolecular assemblies, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The anthracene unit could serve as a photoactive linker, while the bromo- and deuterated phenyl- substituents could be used to tune the framework's properties and to probe host-guest interactions.

Another exciting avenue is the use of this compound in the development of theranostic agents. The anthracene core's fluorescence can be utilized for bioimaging, while the bromine atom can be functionalized with a therapeutic moiety. The deuterated phenyl group would provide a means to track the agent's metabolic fate and to study its mechanism of action. bloomtechz.com

Theoretical Frameworks for Predicting Isotope Effects in Complex Reaction Networks

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, and this compound provides an excellent platform for studying these effects. The deuteration of the phenyl ring is expected to have a subtle but measurable impact on the rates of reactions involving this part of the molecule.

Future research should focus on developing and refining theoretical frameworks, such as those based on density functional theory (DFT), to accurately predict the KIEs in complex reaction networks involving this and other deuterated anthracene derivatives. These theoretical models could help to distinguish between different possible reaction pathways and to identify the rate-determining steps in a reaction. nih.gov

By combining theoretical predictions with experimental measurements, researchers can gain a deeper understanding of how isotopic substitution influences reaction outcomes. This knowledge can then be used to design more efficient catalytic systems and to control the selectivity of chemical reactions.

Table 2: Predicted vs. Experimental Kinetic Isotope Effects

| Reaction Type | Predicted KIE (kH/kD) | Experimental KIE (kH/kD) | Mechanistic Implication |

| Electrophilic Aromatic Substitution | 1.1 - 1.3 | To be determined | C-H bond breaking is partially rate-determining. |

| Oxidative Addition | 1.0 - 1.1 | To be determined | C-H bond breaking is not rate-determining. |

| Radical Arylation | 1.2 - 1.5 | To be determined | C-H bond breaking is involved in the rate-determining step. |

Exploration of New Materials Applications Based on Photophysical and Mechanistic Insights

The unique photophysical properties of anthracene derivatives have led to their widespread use in materials science, particularly in the field of organic electronics. researchgate.netchalmers.sescirp.org The introduction of a deuterated phenyl group in this compound is expected to modify these properties, potentially leading to the development of new and improved materials.

Future research should systematically investigate the photoluminescence and electroluminescence of this compound and its derivatives. researchgate.netscirp.org Deuteration can sometimes lead to enhanced fluorescence quantum yields and improved device stability in OLEDs by suppressing non-radiative decay pathways. bloomtechz.com

Furthermore, the mechanistic insights gained from studying the reactions of this compound could inspire the design of new functional materials. For example, understanding the mechanism of its reaction with singlet oxygen could lead to the development of more efficient photodynamic therapy agents or new types of chemical sensors. mdpi.com The ability to tune the electronic properties through substitution on the anthracene core, combined with the stability offered by deuteration, makes this class of compounds highly promising for a range of advanced materials applications. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products